An In-depth Technical Guide to the Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid
An In-depth Technical Guide to the Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic acid, a derivative of 5-aminosalicylic acid (5-ASA), also known as mesalamine. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino moiety of 5-ASA is a key transformation in the synthesis of various pharmaceutical compounds and research molecules. This document outlines the synthetic pathway, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthesis workflow.
Synthesis Pathway
The primary route for the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic acid involves the protection of the amino group of 5-aminosalicylic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a standard method for introducing the Boc protecting group onto primary and secondary amines. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
The overall transformation is as follows:
5-Aminosalicylic acid + Di-tert-butyl dicarbonate → 5-(N-tert-Butoxycarbonylamino)salicylic Acid
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic acid.
| Parameter | Value |
| Starting Material | 5-Aminosalicylic Acid (5-ASA) |
| Molecular Formula (5-ASA) | C₇H₇NO₃ |
| Molecular Weight (5-ASA) | 153.14 g/mol |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Molecular Formula ((Boc)₂O) | C₁₀H₁₈O₅ |
| Molecular Weight ((Boc)₂O) | 218.25 g/mol |
| Product | 5-(N-tert-Butoxycarbonylamino)salicylic Acid |
| Molecular Formula (Product) | C₁₂H₁₅NO₅ |
| Molecular Weight (Product) | 253.25 g/mol |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane / Water (or Tetrahydrofuran) |
| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Yield | Typically > 90% |
| Purification | Acid-base extraction, Recrystallization |
| Melting Point | 279-280°C[1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic acid.
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 5-aminosalicylic acid (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., a 1:1 mixture). Stir the solution at room temperature until the 5-ASA is fully dissolved.
-
Addition of Base: To the solution, add sodium bicarbonate (2.0-3.0 eq.) in portions. Stir the mixture for 15-20 minutes. The solution may become a slurry.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1-1.5 eq.) in a minimal amount of 1,4-dioxane and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 with 1 M HCl. A white precipitate of the product should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 5-(N-tert-Butoxycarbonylamino)salicylic acid as a white solid.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid.
Caption: Experimental Workflow for the Synthesis.

